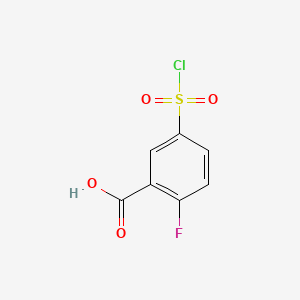

5-(Chlorosulfonyl)-2-fluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-chlorosulfonyl-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO4S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISMZCVQNVNWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346038 | |

| Record name | 5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37098-75-2 | |

| Record name | 5-(chlorosulfonyl)-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-5-chlorosulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid

This technical guide provides a comprehensive overview of the synthesis of 5-(chlorosulfonyl)-2-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound (CAS No: 37098-75-2) is an important building block in medicinal chemistry.[1][2][3] Its bifunctional nature, featuring a carboxylic acid and a reactive sulfonyl chloride, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidates.

Synthesis Route

The primary and most direct method for the synthesis of this compound is through the electrophilic aromatic substitution reaction of 2-fluorobenzoic acid with chlorosulfonic acid.[4] This reaction, a chlorosulfonation, introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring.

Reaction Scheme

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

The following protocol is a detailed method for the laboratory-scale synthesis of this compound.

Materials:

-

2-Fluorobenzoic acid

-

Chlorosulfonic acid

-

Ice

-

Water

Procedure:

-

In a suitable reaction vessel, cool 50 mL of chlorosulfonic acid to 0°C using an ice bath.

-

Slowly add 10.0 g (71.4 mmol) of 2-fluorobenzoic acid to the cooled chlorosulfonic acid.[4]

-

Maintain the reaction mixture at 0°C and continue stirring for 1 hour.[4]

-

After the reaction is complete, slowly and carefully pour the mixture into ice water to quench the reaction and precipitate the product.

-

Collect the resulting precipitate by filtration.

-

Wash the filtered solid with water (3 x 100 mL) to remove any residual acid.[4]

-

Dry the product under vacuum overnight to yield this compound.[4]

Experimental Workflow

Caption: A step-by-step workflow for the synthesis of this compound.

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-Fluorobenzoic Acid | 140.11 | 10.0 | 71.4 |

| Chlorosulfonic Acid | 116.52 | - | - |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 238.62 | 10.5 | 61.7% |

The yield is calculated based on the provided experimental data.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 37098-75-2 |

| Molecular Formula | C₇H₄ClFO₄S |

| Molecular Weight | 238.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 111-113 °C |

| Boiling Point | 404.0 ± 30.0 °C (Predicted) |

| Density | 1.670 g/cm³ |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |

| Sensitivity | Moisture Sensitive |

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified under UN number UN3261, Hazard Class 8, indicating it is a corrosive substance.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound via chlorosulfonation of 2-fluorobenzoic acid is a straightforward and effective method for producing this valuable intermediate. The protocol outlined in this guide, along with the associated quantitative and safety data, provides a solid foundation for researchers and scientists working on the synthesis of novel pharmaceutical agents. Careful adherence to the experimental procedure and safety guidelines is essential for the successful and safe execution of this synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chlorosulfonyl)-2-fluorobenzoic acid is a bifunctional aromatic organic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a reactive sulfonyl chloride and a carboxylic acid moiety on a fluorinated benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules, particularly in the design of novel therapeutic agents. The presence of the fluorine atom can favorably modulate physicochemical properties such as lipophilicity and metabolic stability, while the sulfonyl chloride and carboxylic acid groups provide handles for diverse chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical methodologies related to this compound.

Physicochemical Properties

This compound is a white to off-white crystalline powder at room temperature.[1] It is sensitive to moisture, a characteristic stemming from the hydrolytic instability of the sulfonyl chloride group.[1] Proper storage under inert atmosphere (nitrogen or argon) at 2-8°C is recommended to maintain its integrity.[1]

Quantitative Physicochemical Data

A summary of the key quantitative physicochemical properties of this compound is presented in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point and pKa are predicted values derived from computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₄S | [1] |

| Molecular Weight | 238.62 g/mol | [1] |

| Melting Point | 111-113 °C | [1] |

| Boiling Point (Predicted) | 404.0 ± 30.0 °C | [1] |

| Density (Predicted) | 1.670 g/cm³ | [1] |

| pKa (Predicted) | 2.07 ± 0.10 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

Solubility

Synthesis

The primary synthetic route to this compound involves the electrophilic substitution of 2-fluorobenzoic acid using chlorosulfonic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Materials:

-

2-Fluorobenzoic acid (10.0 g, 71.4 mmol)

-

Chlorosulfonic acid (50 mL)

-

Ice water

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a flask equipped with a stirrer and maintained at 0 °C using an ice bath, slowly add 2-fluorobenzoic acid (10.0 g, 71.4 mmol) to chlorosulfonic acid (50 mL).

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Upon completion of the reaction, slowly and cautiously pour the mixture into a beaker containing ice water.

-

A precipitate will form. Collect the solid by filtration.

-

Wash the collected solid with water (3 x 100 mL).

-

Dry the product under vacuum overnight to yield this compound.[1]

Reactivity and Applications

The chemical reactivity of this compound is dictated by its two primary functional groups: the sulfonyl chloride and the carboxylic acid. This dual reactivity makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of pharmaceutical candidates.

Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride moiety is a potent electrophile and readily reacts with nucleophiles, most notably amines, to form stable sulfonamides. This reaction is a cornerstone in the synthesis of a vast number of biologically active compounds.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can undergo a variety of transformations. A common and useful reaction is its conversion to an acyl chloride by treatment with thionyl chloride (SOCl₂). This acyl chloride is a highly reactive intermediate that can then be readily converted into esters, amides, and other carboxylic acid derivatives.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected outcomes from various analytical techniques.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show three aromatic protons. Due to the electron-withdrawing nature of the sulfonyl chloride and carboxylic acid groups, these protons will be deshielded and appear in the downfield region of the spectrum. The coupling patterns will be influenced by the fluorine atom.

-

¹³C NMR: The spectrum will exhibit seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the aromatic ring.

Infrared (IR) Spectroscopy: A commercial source indicates that the infrared spectrum of their product conforms to its structure.[2] The characteristic absorption bands expected in the IR spectrum include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

Characteristic S=O stretching bands for the sulfonyl chloride group, typically appearing as two strong bands in the regions of 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹.

-

C-F and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching bands.

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (238.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak) and one sulfur atom. Fragmentation patterns would likely involve the loss of SO₂, Cl, and COOH.

Experimental Protocols for Physicochemical Property Determination

The following are general protocols for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method):

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination:

-

To a series of small test tubes, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, DMSO), add a small, pre-weighed amount of the compound (e.g., 10 mg).

-

Vigorously agitate the mixtures at a constant temperature.

-

Visually observe whether the solid dissolves completely.

-

If the compound dissolves, it is considered soluble under those conditions. Further quantitative measurements can be made by incrementally adding the solute until saturation is reached.

pKa Determination (Potentiometric Titration):

-

Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (often a co-solvent system like water-ethanol if the compound has low aqueous solubility).

-

Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Conclusion

This compound is a key synthetic intermediate with a rich chemical profile that makes it highly valuable for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its dual reactivity allows for sequential or orthogonal functionalization, providing a powerful tool for building molecular diversity. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective and safe use in research and development. Further experimental investigation into its solubility in a wider range of organic solvents and a definitive experimental determination of its pKa would be valuable additions to the existing body of knowledge.

References

An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-fluorobenzoic Acid (CAS 37098-75-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chlorosulfonyl)-2-fluorobenzoic acid, with the Chemical Abstracts Service (CAS) number 37098-75-2, is a versatile fluorinated organic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a carboxylic acid, a sulfonyl chloride, and a fluorine atom on a benzene ring, makes it a valuable starting material for the synthesis of a diverse range of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in the development of novel therapeutics, including Hepatitis B Virus (HBV) capsid assembly effectors and Glycine Transporter 1 (GlyT-1) inhibitors for the treatment of neurological disorders.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.[1][2][3][4][5]

| Property | Value |

| CAS Number | 37098-75-2 |

| Molecular Formula | C₇H₄ClFO₄S |

| Molecular Weight | 238.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 111-113 °C |

| Boiling Point (Predicted) | 404.0 ± 30.0 °C |

| Density (Predicted) | 1.670 g/cm³ |

| pKa (Predicted) | 2.07 ± 0.10 |

| Solubility | Sparingly soluble in water |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

| Sensitivity | Moisture sensitive |

Synthesis and Reactivity

This compound is typically synthesized from 2-fluorobenzoic acid through an electrophilic aromatic substitution reaction with chlorosulfonic acid. The presence of the fluorine atom and the carboxylic acid group on the aromatic ring directs the chlorosulfonylation to the 5-position. The resulting sulfonyl chloride is a reactive functional group that can readily undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other derivatives. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing another handle for molecular elaboration.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established synthetic procedures.[1][6]

Materials:

-

2-Fluorobenzoic acid

-

Chlorosulfonic acid

-

Ice

-

Water

Procedure:

-

In a fume hood, cool chlorosulfonic acid (10 equivalents) to 0°C in an ice bath.

-

Slowly and portion-wise, add 2-fluorobenzoic acid (1 equivalent) to the cooled chlorosulfonic acid with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 75°C for 16 hours.

-

Cool the reaction mixture back to room temperature.

-

Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

A white precipitate will form. Collect the solid by filtration.

-

Wash the collected solid thoroughly with cold water.

-

Dry the product in vacuo to yield this compound as a white solid.

Synthesis of a Sulfamoylbenzamide Derivative (HBV Capsid Assembly Effector)

This protocol outlines the synthesis of a sulfamoylbenzamide derivative from this compound, demonstrating its utility as a synthetic intermediate.[6][7]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Toluene

-

3,4-Difluoroaniline

-

Various amines (for the final sulfonamide formation)

Procedure:

Step 1: Formation of the Acid Chloride

-

A solution of this compound (1 equivalent) in thionyl chloride (excess) is heated at 80°C for 16 hours.

-

The excess thionyl chloride is removed under reduced pressure, and the residue is co-evaporated with toluene to yield the crude acid chloride.

Step 2: Amide Formation

-

The crude acid chloride is dissolved in toluene.

-

3,4-Difluoroaniline (1 equivalent) is added to the solution.

-

The reaction mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC).

-

Upon completion, the mixture is worked up to isolate the corresponding amide.

Step 3: Sulfonamide Formation

-

The product from Step 2, a sulfonyl chloride, is reacted with a variety of primary or secondary amines to generate a library of sulfamoylbenzamide derivatives.

-

The reaction is typically carried out in a suitable solvent with a base to neutralize the HCl generated.

-

Purification by column chromatography yields the final sulfamoylbenzamide compounds.

Applications in Drug Development

This compound is a key starting material in the synthesis of compounds targeting a range of diseases. Two prominent examples are detailed below.

Hepatitis B Virus (HBV) Capsid Assembly Effectors

Derivatives of this compound have been synthesized and identified as potent Hepatitis B Virus (HBV) capsid assembly effectors.[6][7] These small molecules, known as capsid assembly modulators (CAMs), interfere with the proper formation of the viral capsid, a crucial component for viral replication and persistence.[8] By inducing the formation of non-functional or aberrant capsids, these compounds can disrupt the viral life cycle, offering a promising therapeutic strategy for chronic HBV infection.[9][10][11][12]

Caption: Workflow of HBV capsid assembly and the intervention by sulfamoylbenzamide derivatives.

Glycine Transporter 1 (GlyT-1) Inhibitors

Patent literature indicates that this compound is utilized in the synthesis of inhibitors of the Glycine Transporter 1 (GlyT-1).[13] GlyT-1 is a protein responsible for the reuptake of glycine from the synaptic cleft in the central nervous system.[14] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory.[14][15] By inhibiting GlyT-1, the concentration of glycine in the synapse is increased, leading to enhanced NMDA receptor function.[14][16] This mechanism is a key therapeutic strategy for neurological and neuropsychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is implicated.[17][18][19]

Caption: Signaling pathway of GlyT-1 inhibition and its effect on NMDA receptor activity.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its utility in the development of both antiviral agents, such as HBV capsid assembly effectors, and therapeutics for central nervous system disorders, like GlyT-1 inhibitors, highlights its importance in modern drug discovery. The synthetic accessibility and the reactivity of its functional groups allow for the generation of diverse chemical libraries for lead identification and optimization. This technical guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of pharmaceutical development.

References

- 1. 5-(Chlorosulphonyl)-2-fluorobenzoic acid CAS#: 37098-75-2 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. 37098-75-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]

- 5. Suppliers of this compound (CAS # 37098-75-2) - chemBlink [chemblink.com]

- 6. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. [PDF] A Small Molecule Inhibits and Misdirects Assembly of Hepatitis B Virus Capsids | Semantic Scholar [semanticscholar.org]

- 13. biorxiv.org [biorxiv.org]

- 14. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 15. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional 'glial' GLYT1 glycine transporters expressed in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dynamic role of GlyT1 as glycine sink or source: Pharmacological implications for the gain control of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and purification of 5-(Chlorosulfonyl)-2-fluorobenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, and other scientific endeavors where this compound may be of interest.

Molecular Structure and Chemical Properties

This compound is a trifunctional aromatic compound containing a carboxylic acid group, a sulfonyl chloride group, and a fluorine atom attached to a benzene ring. Its chemical structure and key properties are summarized below.

Chemical Structure:

Caption: 2D molecular structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO₄S | [1][2][3][4][5] |

| Molecular Weight | 238.62 g/mol | [1][2][3][4][5] |

| CAS Number | 37098-75-2 | [1][2][3][4][5] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 111-113 °C | [1][3] |

| Boiling Point (Predicted) | 404.0 ± 30.0 °C | [1][3] |

| Density (Predicted) | 1.670 g/cm³ | [1][3] |

| SMILES | O=C(O)c1c(F)ccc(S(=O)(=O)Cl)c1 | [6] |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chlorosulfonation of 2-fluorobenzoic acid.[1]

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: In a flask equipped with a stirrer, add chlorosulfonic acid (e.g., 50 mL). Cool the flask to 0 °C in an ice bath.

-

Addition of Reactant: Slowly add 2-fluorobenzoic acid (e.g., 10.0 g, 71.4 mmol) to the cooled chlorosulfonic acid while maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture vigorously at 0 °C for 1 hour.

-

Work-up: After the reaction is complete, slowly pour the reaction mixture into a beaker containing ice water. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification (Washing): Wash the collected solid thoroughly with water (e.g., 3 x 100 mL) to remove any remaining acid.

-

Drying: Dry the purified product under vacuum overnight to yield this compound.[1]

Purification by Recrystallization

For higher purity, the crude product can be recrystallized. While a specific protocol for this compound is not detailed in the searched literature, a general procedure for the recrystallization of aryl sulfonyl chlorides can be adapted.

General Methodology:

-

Solvent Selection: Choose a suitable solvent system. Toluene or a mixture of toluene and petroleum ether are often effective for aryl sulfonyl chlorides.

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals under vacuum.

Spectroscopic Data

Note: Experimental spectroscopic data (IR, MS, ¹H NMR, ¹³C NMR) for this compound was not explicitly available in the searched literature. The data presented in this section for a derivative is for illustrative purposes.

A product sheet for this compound from a commercial supplier indicates that the infrared spectrum conforms to the expected structure, but the actual spectrum was not provided.[6]

Table 2: Illustrative Spectroscopic Data for a Derivative: N-(3,4-difluorophenyl)-2-fluoro-5-(N-(prop-2-yn-1-yl)sulfamoyl)benzamide [1]

| Technique | Observed Peaks / Signals (δ, ppm or m/z) |

| ¹H NMR (400 MHz, acetone-d₆) | 9.92 (s, 1H), 8.25 (dd, J = 6.6, 2.5 Hz, 1H), 8.06-7.95 (m, 2H), 7.77 (s, 1H), 7.58-7.52 (m, 1H), 7.48 (dd, J = 10.1, 8.7 Hz, 1H), 7.37 (dt, J = 10.6, 9.0 Hz, 1H), 7.21 (brs, 1H), 6.11-5.94 (m, 1H), 5.32-5.16 (m, 1H), 4.99 (dt, J = 6.0, 1.5 Hz, 2H), 4.32 (s, 2H) |

| ¹³C NMR (101 MHz, acetone-d₆) | 188.9, 167.9, 162.1, 150.2, 149.2 (d, J = 12.9 Hz), 146.8 (d, J = 13.0 Hz), 142.8, 137.9 (d, J = 5.9 Hz), 128.5, 124.6, 120.4-118.2 (m), 117.5 (dd, J = 6.0, 3.6 Hz), 110.6 (d, J = 22.1 Hz), 81.5, 73.3, 33.2, 29.7, 12.8 (d, J = 9.6 Hz) |

| ¹⁹F NMR (377 MHz, acetone-d₆) | -110.6 (s), -139.6-139.7 (m), -146.1-146.3 (m) |

| HRMS (ESI) | m/z [M+H]⁺ Calculated for C₁₉H₁₇F₃N₅O₃S: 452.1004, Found: 452.0999 |

Safety Information

This compound is classified as a corrosive solid (Hazard Class 8).[1] It is sensitive to moisture and should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

References

- 1. 5-(Chlorosulphonyl)-2-fluorobenzoic acid CAS#: 37098-75-2 [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. Page loading... [guidechem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 37098-75-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

Reactivity of the Chlorosulfonyl Group in 2-Fluoro-5-(chlorosulfonyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the chlorosulfonyl group in 2-fluoro-5-(chlorosulfonyl)benzoic acid, a key intermediate in the synthesis of various biologically active molecules. This document details the reactions with common nucleophiles, presents available quantitative data, and provides exemplary experimental protocols.

Introduction to 2-Fluoro-5-(chlorosulfonyl)benzoic Acid

2-Fluoro-5-(chlorosulfonyl)benzoic acid (CAS No: 37098-75-2) is a trifunctional molecule featuring a carboxylic acid, a fluorine atom, and a chlorosulfonyl group attached to a benzene ring.[1] The presence of these distinct functional groups makes it a versatile building block in medicinal chemistry and materials science. The reactivity of the chlorosulfonyl group is of particular interest as it allows for the introduction of a sulfonyl moiety, a common pharmacophore in many drug candidates. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group influences the reactivity of the chlorosulfonyl group.[2]

General Reactivity of the Chlorosulfonyl Group

The sulfur atom in the chlorosulfonyl group (-SO₂Cl) is highly electrophilic due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom. This makes it susceptible to nucleophilic attack by a variety of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. The general mechanism for this reaction is a nucleophilic acyl substitution at the sulfur atom.

Reaction with Amines: Formation of Sulfonamides

The reaction of 2-fluoro-5-(chlorosulfonyl)benzoic acid with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of a stable sulfonamide linkage (-SO₂NRR').[3] This reaction is widely used in the synthesis of compounds with diverse biological activities, including enzyme inhibitors.[3] The reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.

A general synthetic scheme for the formation of sulfamoyl-benzamide derivatives starts with the reaction of a substituted benzoic acid with chlorosulfonic acid to form the sulfonyl chloride. This is then reacted with an amine to form the sulfonamide.[3]

General Reaction Scheme:

Caption: General reaction for the synthesis of sulfonamides.

Reaction with Alcohols: Formation of Sulfonate Esters

Similar to amines, alcohols can act as nucleophiles and react with 2-fluoro-5-(chlorosulfonyl)benzoic acid to form sulfonate esters (-SO₂OR). This reaction is also typically carried out in the presence of a base to scavenge the HCl produced. While less common in drug synthesis compared to sulfonamides, sulfonate esters are valuable intermediates in organic synthesis.

Hydrolysis

The chlorosulfonyl group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid (-SO₃H). This reaction can be a competing pathway in reactions run in protic solvents without adequate control of moisture. The rate of hydrolysis is dependent on factors such as pH and temperature.

Quantitative Data

The following table summarizes available data on the synthesis of sulfonamide derivatives from sulfonyl chlorides. It is important to note that specific data for 2-fluoro-5-(chlorosulfonyl)benzoic acid is limited in the public domain; therefore, data for analogous reactions are included to provide a general understanding of the reaction conditions and expected yields.

| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 2-chlorobenzoyl chloride | cyclopropylamine | NaHCO₃ | H₂O | - | - | - | [3] |

| 2-chlorobenzoyl chloride | morpholine | NaHCO₃ | H₂O | - | - | - | [3] |

| 2-chlorobenzoyl chloride | p-bromoaniline | NaHCO₃ | H₂O | - | - | - | [3] |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | p-chloroaniline | EDC, DMAP | DCM/DMF | - | RT | 68 | [3] |

| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | p-anisidine | EDC, DMAP | DCM/DMF | - | RT | 72 | [3] |

Experimental Protocols

The following are illustrative experimental protocols for the synthesis of a sulfonamide derivative from 2-fluoro-5-(chlorosulfonyl)benzoic acid. These are based on general procedures for similar reactions.[3]

Synthesis of 2-Fluoro-5-(N-benzylsulfamoyl)benzoic Acid

Materials:

-

2-Fluoro-5-(chlorosulfonyl)benzoic acid

-

Benzylamine

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in dichloromethane.

-

In a separate flask, prepare a solution of benzylamine (1.1 eq) and sodium bicarbonate (2.0 eq) in water.

-

Cool the solution of the sulfonyl chloride to 0 °C in an ice bath.

-

Slowly add the aqueous solution of benzylamine and sodium bicarbonate to the stirred solution of the sulfonyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, separate the organic layer.

-

Wash the organic layer with 1M HCl solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.

Caption: Experimental workflow for sulfonamide synthesis.

Spectroscopic Data

The following table provides representative ¹H and ¹³C NMR chemical shifts for sulfonamide derivatives. The exact chemical shifts for derivatives of 2-fluoro-5-(chlorosulfonyl)benzoic acid will vary depending on the specific substituent.

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |

| Aromatic Protons | 6.51 - 7.70 | 111.83 - 160.11 | [4] |

| Sulfonamide NH | 8.78 - 10.15 | - | [4] |

| Amide C=O | - | 169.42 - 169.47 | [4] |

Conclusion

2-Fluoro-5-(chlorosulfonyl)benzoic acid is a valuable and reactive synthetic intermediate. Its chlorosulfonyl group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form sulfonamides. This reactivity, coupled with the presence of the carboxylic acid and fluorine atom, allows for the synthesis of a wide range of complex molecules with potential applications in drug discovery and materials science. The provided protocols and data serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

Spectroscopic Data Analysis of 5-(Chlorosulfonyl)-2-fluorobenzoic acid: A Technical Guide

This guide provides a detailed overview of the expected spectroscopic data for 5-(Chlorosulfonyl)-2-fluorobenzoic acid, aimed at researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of the compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values. These predictions are derived from the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.

1.1. Predicted ¹H NMR Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would display signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the chlorosulfonyl and carboxyl groups, and the fluorine atom.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | ~13.5 | Singlet (broad) | - |

| H-3 | ~7.6 - 7.8 | Triplet of doublets (td) | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 5.0 |

| H-4 | ~8.1 - 8.3 | Doublet of doublets (dd) | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.0 |

| H-6 | ~8.3 - 8.5 | Doublet of doublets (dd) | J(H6-F) ≈ 8.0, J(H6-H4) ≈ 2.0 |

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted based on the known chemical shifts for substituted benzoic acids. The carbon atoms are numbered starting from the carbon bearing the carboxylic acid group as C-1.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~164 - 166 |

| C-1 | ~120 - 122 (d, J(C1-F) ≈ 15-20 Hz) |

| C-2 | ~160 - 162 (d, J(C2-F) ≈ 250-260 Hz) |

| C-3 | ~118 - 120 (d, J(C3-F) ≈ 20-25 Hz) |

| C-4 | ~132 - 134 |

| C-5 | ~140 - 142 |

| C-6 | ~130 - 132 (d, J(C6-F) ≈ 5-10 Hz) |

1.3. Predicted IR Absorption Data

The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid, sulfonyl chloride, and fluoroaromatic functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1585 and 1500 - 1400 | Medium |

| S=O (Sulfonyl Chloride) | Asymmetric Stretching | 1380 - 1360 | Strong |

| S=O (Sulfonyl Chloride) | Symmetric Stretching | 1190 - 1170 | Strong |

| C-F (Aromatic) | Stretching | 1250 - 1100 | Strong |

| S-Cl (Sulfonyl Chloride) | Stretching | 600 - 500 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for a solid sample such as this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[1]

-

Transfer the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton is typically observed.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1][2]

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[1]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a sufficient signal-to-noise ratio is often achieved with 8-16 scans. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. The ATR method is often preferred for its simplicity and speed.

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

After the measurement, clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol or acetone).

-

-

Potassium Bromide (KBr) Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically several tons) to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Acquire the IR spectrum, typically co-adding 16-32 scans. A background spectrum of the empty sample compartment should be recorded beforehand.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Research Applications of 5-(Chlorosulfonyl)-2-fluorobenzoic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5-(Chlorosulfonyl)-2-fluorobenzoic acid is a trifunctional synthetic building block poised to accelerate drug discovery and development. Its unique structural combination of a carboxylic acid, a reactive chlorosulfonyl group, and a fluorine atom offers a versatile platform for the synthesis of novel therapeutic agents. The chlorosulfonyl moiety serves as a prime precursor for the ubiquitous sulfonamide functional group, a pharmacophore present in a wide array of approved drugs. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides an additional point for molecular elaboration. This guide details the synthesis, key reactions, and significant potential research applications of this compound, with a focus on its utility in developing potent and selective enzyme inhibitors for various therapeutic areas, including cancer, inflammation, and cardiovascular disease.

Physicochemical Properties and Synthesis

A comprehensive understanding of the characteristics of this compound is fundamental to its application in research.

Table 1: Core Properties of this compound

| Property | Value |

| CAS Number | 37098-75-2 |

| Molecular Formula | C₇H₄ClFO₄S |

| Molecular Weight | 238.62 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥97% |

| InChI Key | CISMZCVQNVNWJW-UHFFFAOYSA-N |

| SMILES | OC(=O)C1=C(F)C=CC(=C1)S(Cl)(=O)=O |

Synthesis of this compound

The compound is readily prepared from 2-fluorobenzoic acid via chlorosulfonation.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-Fluorobenzoic acid, Chlorosulfonic acid, Ice.

-

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, place chlorosulfonic acid (50 mL).

-

Slowly add 2-fluorobenzoic acid (10.0 g, 71.4 mmol) to the cooled chlorosulfonic acid while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Upon completion, cautiously pour the reaction mixture into a beaker containing a large amount of crushed ice.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water.

-

Dry the product under vacuum to yield this compound as a solid.

-

Key Research Applications in Drug Discovery

The primary utility of this compound lies in its facile conversion to a diverse range of sulfonamide derivatives. This class of compounds has a rich history in medicine and continues to be a fertile ground for the discovery of novel therapeutics.

Synthesis of Sulfonamide Derivatives

The reaction of the chlorosulfonyl group with a primary or secondary amine is a robust and high-yielding transformation that forms the basis of many synthetic strategies.

Experimental Protocol: General Synthesis of 2-Fluoro-5-(N-substituted-sulfamoyl)benzoic Acids

-

Materials: this compound, appropriate primary or secondary amine, a suitable base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane or tetrahydrofuran).

-

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent.

-

Add the amine (1-1.2 equivalents) and the base (1-1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.

-

Application in the Development of Enzyme Inhibitors

Extracellular nucleotides such as ATP and ADP play crucial roles in purinergic signaling, which is implicated in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer. The ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) family of enzymes modulates this signaling by hydrolyzing these nucleotides. Consequently, inhibitors of NTPDases are of significant interest as potential therapeutics.

A study on sulfamoyl-benzamide derivatives identified a compound derived from a close analog of this compound as a potent and selective inhibitor of h-NTPDase8.

Table 2: Biological Activity of a Representative Sulfamoylbenzoic Acid Derivative

| Compound Name | Structure | Target | IC₅₀ (µM) |

| 2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |

Note: The reported compound features a 2-chloro substitution instead of a 2-fluoro substitution. However, the synthetic route and biological activity provide a strong rationale for the application of the fluoro-analog.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Aromatic and heterocyclic sulfonamides are the mainstay of carbonic anhydrase inhibitor design. The versatile scaffold of this compound is an ideal starting point for the synthesis of novel CA inhibitors.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The sulfonamide moiety is a well-established pharmacophore for achieving COX-2 selectivity. The this compound scaffold can be utilized to generate novel sulfonamide-containing molecules with potential as selective COX-2 inhibitors for the treatment of inflammatory disorders.

Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. The related compound, 5-chloro-2-fluorobenzoic acid, has been used in the design of pyrimidine-based Aurora kinase inhibitors. This suggests that this compound could serve as a valuable starting material for the synthesis of novel sulfonamide-based Aurora kinase inhibitors, potentially leading to new cancer therapeutics.

Future Perspectives and Conclusion

This compound represents a strategic and highly valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility in generating diverse sulfonamide libraries positions it as a key player in the quest for novel enzyme inhibitors and modulators of critical signaling pathways. The potential applications span across multiple therapeutic areas, from oncology and inflammation to cardiovascular and metabolic diseases. The straightforward synthesis of this building block, coupled with the robust and well-established chemistry of its functional groups, makes it an accessible and powerful tool for medicinal chemists. Future research leveraging this scaffold is anticipated to yield a new generation of potent and selective drug candidates, ultimately contributing to the advancement of human health.

An In-depth Technical Guide to the Hazards and Safety Precautions for 5-(Chlorosulfonyl)-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards associated with 5-(Chlorosulfonyl)-2-fluorobenzoic acid (CAS No: 37098-75-2) and details the necessary safety precautions for its handling. The information is intended to support researchers, scientists, and professionals in drug development in the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. The compound is classified under multiple hazard categories according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[1] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1] |

| Acute toxicity, oral | Category 4 | Harmful if swallowed.[2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid, Crystalline powder[1][3] |

| Appearance | Off-white to white[1][3] |

| Odor | No information available[1] |

| Melting Point/Range | 111 - 113 °C / 231.8 - 235.4 °F[1] |

| Molecular Formula | C7H4ClFO4S[3][4] |

| Molecular Weight | 238.62 g/mol [4] |

Exposure Controls and Personal Protection

To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) must be used when handling this compound.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound must be performed within a certified chemical fume hood to prevent the inhalation of dust particles.[1][5]

-

Ventilation: Use only outdoors or in a well-ventilated area.[1][6]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are close to the workstation location.[1]

Personal Protective Equipment (PPE)

Table 3: Personal Protective Equipment (PPE) Requirements

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[5] | Prevents skin contact with the corrosive solid.[5] |

| Eye Protection | Chemical safety goggles.[5] | Protects eyes from dust particles and potential splashes.[5] |

| Face Protection | Face shield (in addition to goggles).[5] | Recommended when handling larger quantities or when there is a significant risk of splashing.[5] |

| Body Protection | Laboratory coat.[5] | Protects skin and personal clothing from contamination.[5] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated and exposure limits may be exceeded.[1] | Prevents inhalation of dust particles.[5] |

Handling and Storage

Safe Handling Procedures

-

Avoid contact with skin, eyes, or clothing.[1]

-

Do not breathe dust.[1]

-

Do not eat, drink, or smoke when using this product.[1]

-

Use a corrosion-resistant scoop or spatula for transferring the chemical.[5]

-

Weigh the compound on glossy weighing paper to minimize contamination of the balance.[5]

-

Have a designated waste container for contaminated disposables readily available.[5]

Storage Conditions

First-Aid Measures

In case of exposure, immediate medical attention is required.[1]

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician.[1] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. Wash contaminated clothing before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1] |

| Ingestion | Rinse mouth. DO NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.[1] |

Fire-Fighting Measures and Accidental Release

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, hydrogen halides, and hydrogen fluoride.[1][7]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid inhalation of dust. Avoid substance contact. Evacuate the danger area and consult an expert.

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up the material dry and dispose of it properly. Clean the affected area. Avoid the generation of dust.

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, the following is a generalized workflow for safely handling this compound in a laboratory setting.

General Workflow for Handling Hazardous Solids

-

Preparation:

-

Ensure a chemical fume hood is operational.

-

Assemble all necessary equipment, including a corrosion-resistant spatula, weighing paper, a powder funnel, and the reaction vessel.

-

Have a designated waste container for contaminated disposables.

-

-

Weighing the Compound:

-

Place a creased piece of glossy weighing paper on an analytical balance and tare.

-

Carefully transfer the desired amount of this compound from its container to the weighing paper using a clean spatula.

-

Record the weight.

-

-

Transfer to Reaction Vessel:

-

Place the powder funnel in the opening of the reaction vessel.

-

Carefully pour the weighed compound from the weighing paper through the funnel into the vessel.

-

Tap the weighing paper and funnel gently to ensure all the powder is transferred.

-

-

Cleanup:

-

Dispose of the used weighing paper and any other contaminated disposables in the designated hazardous waste container.

-

Clean the spatula and any other reusable equipment thoroughly.

-

Wipe down the work surface within the fume hood.

-

-

Post-Handling:

-

Remove PPE in the correct order to avoid contamination.

-

Wash hands thoroughly with soap and water.

-

Visualizations

The following diagrams illustrate key safety concepts for working with hazardous chemicals like this compound.

Caption: A logical diagram illustrating the hazard management process.

Caption: A workflow diagram for safely handling hazardous solids.

References

- 1. fishersci.com [fishersci.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Derivatizing Amines with 5-(Chlorosulfonyl)-2-fluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization of primary and secondary amines is a fundamental strategy in drug discovery and medicinal chemistry to modulate the physicochemical properties of lead compounds, such as solubility, lipophilicity, and metabolic stability. The introduction of a sulfonamide moiety, through the reaction of an amine with a sulfonyl chloride, is a common approach to create bioisosteres of amides and carboxylic acids.[1][2][3] Sulfonamides often exhibit improved hydrolytic stability and can introduce additional hydrogen bond acceptors, potentially enhancing binding affinity to biological targets.[1] 5-(Chlorosulfonyl)-2-fluorobenzoic acid is a versatile bifunctional reagent that allows for the introduction of a sulfonyl group with an ortho-fluoro and a para-carboxylic acid substituent on a benzene ring. The presence of the carboxylic acid provides a handle for further synthetic modifications, while the fluorine atom can influence the compound's pKa and metabolic profile.[4]

These application notes provide detailed protocols for the derivatization of amines with this compound to form the corresponding sulfonamides.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. A base is typically added to neutralize the HCl generated during the reaction.

References

Application Notes and Protocols: 5-(Chlorosulfonyl)-2-fluorobenzoic Acid as a Versatile Building Block for Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chlorosulfonyl)-2-fluorobenzoic acid is a key chemical intermediate in the synthesis of a variety of biologically active molecules. Its reactive sulfonyl chloride and carboxylic acid functionalities, combined with the presence of a fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive starting material for the generation of diverse compound libraries for drug discovery. This document provides detailed application notes and protocols for the use of this compound as a building block for the synthesis of enzyme inhibitors, with a focus on its application in the development of inhibitors for Cyclooxygenase (COX) enzymes and Aurora Kinases.

Core Applications: Building Block for Sulfonamide-Based Inhibitors

The primary utility of this compound in enzyme inhibitor synthesis lies in its capacity to readily form sulfonamides. The sulfonyl chloride group (-SO₂Cl) is highly reactive towards primary and secondary amines, leading to the formation of a stable sulfonamide linkage. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore found in a wide range of approved drugs.

By reacting this compound with a diverse array of amine-containing fragments, researchers can rapidly generate libraries of N-substituted 2-fluoro-5-sulfamoylbenzoic acid derivatives. These derivatives can then be screened against various enzyme targets. The carboxylic acid group can be further modified, for instance, through amide bond formation, to explore additional chemical space and optimize inhibitor potency and selectivity.

Application 1: Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The sulfonamide moiety is a hallmark of several selective COX-2 inhibitors (coxibs).

Quantitative Data: Inhibition of COX-1 and COX-2

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | COX-1 | 15 | 300 |

| COX-2 | 0.05 | ||

| Compound A | COX-1 | >100 | >1000 |

| COX-2 | 0.1 | ||

| Compound B | COX-1 | 10 | 100 |

| COX-2 | 0.1 |

Note: Data for Compounds A and B are hypothetical and representative of typical values for selective COX-2 inhibitors.

Experimental Protocols

General Synthesis of N-Aryl-2-fluoro-5-sulfamoylbenzoic Acids:

A general synthetic route to produce inhibitors targeting COX enzymes involves the reaction of this compound with various anilines.

-

Materials: this compound, substituted aniline, pyridine, dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add pyridine (2 equivalents) to the solution and cool to 0 °C.

-

Slowly add a solution of the desired substituted aniline (1.1 equivalents) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl-2-fluoro-5-sulfamoylbenzoic acid.

-

In Vitro COX Inhibition Assay (Fluorometric):

This assay measures the peroxidase activity of COX enzymes.

-

Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), hematin (cofactor), Tris-HCl buffer (pH 8.0), test compounds.

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the fluorometric probe.

-

Add the test compound at various concentrations to the wells of a 96-well plate.

-

Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate for a short period.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence intensity over time using a microplate reader.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

Signaling Pathway and Experimental Workflow

Caption: COX Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for COX Inhibitor Development.

Application 2: Inhibition of Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Several small molecule inhibitors of Aurora kinases have been developed, and the sulfonamide moiety has been incorporated into some of these inhibitors.

Quantitative Data: Inhibition of Aurora Kinases

Similar to the COX inhibitors, specific data for inhibitors derived directly from this compound is limited. The table below shows representative IC50 values for known Aurora kinase inhibitors to provide a benchmark for potency.

| Compound ID | Target Enzyme | IC50 (nM) |

| Alisertib | Aurora A | 1.2 |

| Aurora B | 12.9 | |

| Barasertib | Aurora B | 0.37 |

| Compound C | Aurora A | 5 |

| Compound D | Aurora B | 2 |

Note: Data for Compounds C and D are hypothetical and representative of typical values for potent Aurora kinase inhibitors.

Experimental Protocols

General Synthesis of N-Heteroaryl-2-fluoro-5-sulfamoylbenzoic Acids:

A common strategy for targeting kinases involves the use of heteroaromatic amines to interact with the hinge region of the ATP-binding pocket.

-

Materials: this compound, amino-substituted heterocycle (e.g., aminopyrimidine, aminopyrazole), a suitable base (e.g., triethylamine or diisopropylethylamine), and a polar aprotic solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).

-

Procedure:

-

Dissolve the amino-substituted heterocycle (1 equivalent) and the base (2-3 equivalents) in the solvent.

-

Slowly add a solution of this compound (1.1 equivalents) in the same solvent.

-

Heat the reaction mixture if necessary (e.g., 60-100 °C) and stir for 12-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Adjust the pH to precipitate the product, if necessary.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

-

In Vitro Aurora Kinase Inhibition Assay (Luminescence-based):

This assay measures the amount of ADP produced, which is then converted to a luminescent signal.

-

Materials: Recombinant human Aurora A or B kinase, peptide substrate (e.g., Kemptide), ATP, ADP-Glo™ Kinase Assay kit (Promega) or similar, kinase buffer, test compounds.

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 384-well plate, add the kinase, peptide substrate, and test compound in kinase buffer.

-

Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 values.

-

Signaling Pathway and Experimental Workflow

Caption: Aurora Kinase Signaling in Mitosis.

Application of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Chlorosulfonyl)-2-fluorobenzoic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of medicinally important compounds. Its chemical structure, featuring a reactive sulfonyl chloride and a carboxylic acid on a fluorinated benzene ring, allows for diverse chemical modifications, leading to the development of potent therapeutic agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diuretic agents and carbonic anhydrase inhibitors.

Application 1: Synthesis of Loop Diuretics

Derivatives of this compound are key intermediates in the synthesis of high-ceiling or loop diuretics. These drugs act on the thick ascending limb of the loop of Henle in the kidney, where they inhibit the sodium-potassium-chloride (Na+/K+/2Cl-) cotransporter. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently water, resulting in a potent diuretic effect. A prominent example is the synthesis of analogs of Furosemide.

Signaling Pathway: Inhibition of Na-K-Cl Cotransporter

Caption: Inhibition of the Na-K-Cl cotransporter by a Furosemide analog.

Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid

This protocol details the ammonolysis of a sulfonyl chloride, a key step in the synthesis of Furosemide precursors, and is directly applicable to this compound.

Materials:

-

4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid (or this compound)

-

30% Ammonium hydroxide (NH₄OH) solution

-

Dichloromethane (CH₂Cl₂)

-

30% Sulfuric acid (H₂SO₄)

-

Decolorizing carbon

-

Ice

Procedure:

-

The wet 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid obtained from filtration can be dissolved in dichloromethane.

-

The organic phase is separated from the aqueous phase and washed with cold water.

-

The organic phase is then added portion-wise to a 30% ammonium hydroxide solution under vigorous stirring, while maintaining the temperature of the mixture below 10°C.

-

After the addition is complete, the solution is stirred for an additional 2 hours.

-

Decolorizing carbon is added, and the resulting mixture is filtered.

-

The filtered solution is concentrated under vacuum at a temperature below 10°C.

-

The obtained solution is slowly acidified to a pH of 2.0 with 30% sulfuric acid and cooled to 0°C with stirring to ensure complete precipitation of the product.

-

The precipitate is collected by filtration and washed extensively with water.

-

The final product, 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, is a white to slightly yellow solid.

Quantitative Data

| Parameter | Value | Reference |

| Purity of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid | 94-97% (by HPLC) | [1] |

Application 2: Synthesis of Carbonic Anhydrase Inhibitors

Sulfonamide derivatives are a well-established class of carbonic anhydrase inhibitors (CAIs). These enzymes are involved in various physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. This compound serves as a starting material for the synthesis of novel CAIs.

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.

Experimental Protocol: General Synthesis of Arylsulfonamides

This protocol describes a general method for the synthesis of arylsulfonamides from this compound and a primary or secondary amine.

Materials:

-

This compound

-

Appropriate primary or secondary amine (e.g., aniline derivative)

-

Pyridine or triethylamine (as a base)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as a solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine (1.1 equivalents) and the base (1.2 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data: Carbonic Anhydrase Inhibition

The following table presents the inhibitory activity (Kᵢ values) of some 2,4-dichloro-5-sulfamoylbenzoic acid derivatives against various human carbonic anhydrase (hCA) isoforms. While not directly derived from this compound, these results provide valuable structure-activity relationship (SAR) insights for related compounds.[2]

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 8 (ortho-fluoro derivative) | 159 | 26.2 | 30.5 | 59.8 |

| 9 (ortho-cyano derivative) | 26.4 | 12.1 | 43.3 | 39.9 |

| 11 (trimethoxyphenyl derivative) | 444 | 4515 | 3.4 | 24.3 |

| 12 (trimethoxyphenyl derivative) | 338 | 108 | 18.5 | 57.8 |

| 13 (fluoro derivative) | 215 | 38.6 | 15.6 | 8.9 |

Experimental Workflow